molecular formula C8H9N3O2 B1375162 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile CAS No. 1339691-29-0

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

Cat. No.: B1375162
CAS No.: 1339691-29-0
M. Wt: 179.18 g/mol
InChI Key: CTAVABAECRVNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile (CAS 1339691-29-0) is a pyrazine-carbonitrile derivative with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles . The pyrazine core is a significant scaffold in pharmaceuticals and agrochemicals, and the presence of both the carbonitrile group and the 2-methoxyethoxy side chain offers two distinct sites for further chemical modification and functionalization . Pyrazinecarbonitriles are recognized for their high utility in drug discovery research. They are frequently employed as key intermediates in the synthesis of kinase inhibitors . Such inhibitors are crucial in researching cancer and immunological disorders, as they can modulate cellular signaling pathways . The structural motifs present in this compound are found in various patented therapeutic agents, highlighting its value in developing potent and selective small-molecule inhibitors . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyethoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-2-3-13-8-6-10-7(4-9)5-11-8/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAVABAECRVNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrazine 2 Carbonitrile Architectures

Established Synthetic Pathways to 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily revolving around the late-stage introduction of the methoxyethoxy group onto a pre-functionalized pyrazine-2-carbonitrile core.

Modular Syntheses Utilizing Sequential Nucleophilic Aromatic Substitution (SNAr) Reactions

A prominent and versatile method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable halopyrazine-2-carbonitrile precursor. This approach offers a modular strategy where the pyrazine-2-carbonitrile core is first assembled, followed by the displacement of a halide at the C5-position with the sodium salt of 2-methoxyethanol (B45455).

The reactivity of the pyrazine (B50134) ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrile group, which facilitates the SNAr reaction. The general mechanism proceeds through a Meisenheimer intermediate, a resonance-stabilized anion, which then expels the halide leaving group to yield the desired product. The choice of a suitable precursor is critical, with 5-chloro- or 5-bromopyrazine-2-carbonitrile (B1438959) being viable options. The synthesis of 5-chloropyrazine-2-carbonitrile (B1357153) can be achieved through a regioselective process starting from pyrazine-2-carboxamide jst.go.jp.

A typical reaction sequence would involve the deprotonation of 2-methoxyethanol with a strong base, such as sodium hydride, to generate the corresponding alkoxide. This nucleophile then attacks the C5-position of the halopyrazine-2-carbonitrile, leading to the formation of this compound.

Table 1: Key Intermediates in SNAr Synthesis

Compound Name Structure Role
5-Chloropyrazine-2-carbonitrile 5-Chloropyrazine-2-carbonitrile Precursor
2-Methoxyethanol 2-Methoxyethanol Nucleophile Source
Sodium 2-methoxyethoxide Sodium 2-methoxyethoxide Active Nucleophile

Employment of Palladium-Catalyzed Coupling Reactions in Pyrazine-2-carbonitrile Synthesis

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the functionalization of pyrazine rings and can be conceptually applied to the synthesis of pyrazine-2-carbonitrile architectures tandfonline.comresearchgate.net. While not a direct route to introduce the 2-methoxyethoxy group, these methods are crucial for the synthesis of the necessary precursors.

For instance, a palladium-catalyzed cyanation reaction can be employed to introduce the nitrile group at the C2-position of a pre-existing 5-substituted pyrazine. This strategy would involve the synthesis of a pyrazine bearing the 2-methoxyethoxy moiety and a halogen at the 2-position, followed by a cyanation reaction. However, the more common and efficient approach involves the initial synthesis of a halopyrazine-2-carbonitrile, as palladium-catalyzed C-O bond formation with the 2-methoxyethoxy group can be challenging compared to the SNAr approach.

The synthesis of various substituted pyrazine-2,3-dicarbonitriles has been successfully achieved using palladium catalysts, demonstrating the utility of this methodology in constructing complex pyrazine systems researchgate.net. These principles can be extended to the synthesis of monosubstituted pyrazine-2-carbonitriles.

Table 2: Exemplary Palladium-Catalyzed Reactions in Pyrazine Synthesis

Reaction Type Reactants Catalyst/Reagents Product Type
Cyanation 2-Halopyrazine Pd catalyst, Cyanide source Pyrazine-2-carbonitrile
Suzuki Coupling Halopyrazine, Boronic acid Pd catalyst, Base Aryl/Alkyl-substituted pyrazine

Hybridization Strategies in Scaffold Construction

Hybridization strategies involve combining different synthetic methodologies to construct the target molecule efficiently. In the context of this compound, a hybrid approach could involve the initial synthesis of the pyrazine ring through a classical condensation reaction, followed by functionalization using modern catalytic methods.

For example, a substituted 1,2-dicarbonyl compound could be condensed with an appropriate diamine to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine. Subsequent halogenation and palladium-catalyzed cyanation could furnish the pyrazine-2-carbonitrile core. Finally, an SNAr reaction would introduce the 2-methoxyethoxy side chain. This multi-step approach allows for the introduction of various functionalities at different stages of the synthesis, offering a high degree of flexibility.

Precursor Chemistry and Intermediate Transformations in Pyrazine-2-carbonitrile Synthesis

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and the strategic execution of intermediate transformations.

Synthesis of Pyrazine-2-carbonitrile Precursors

The most critical precursor for the SNAr-based synthesis of the target molecule is a 5-halopyrazine-2-carbonitrile. A notable method for the regioselective preparation of 5-chloropyrazine-2-carbonitrile starts from pyrazine-2-carboxamide jst.go.jp. This transformation highlights a key strategy in pyrazine chemistry where the directing effects of existing substituents are utilized to control the regiochemistry of subsequent reactions.

Alternatively, the synthesis of pyrazine-2,3-dicarbonitrile (B77751) derivatives from the reaction of furan-2,3-diones with diaminomaleonitrile (B72808) provides a route to highly functionalized pyrazine cores researchgate.net. While this specific example leads to a dinitrile, it showcases a powerful cyclization-aromatization strategy for building the pyrazine ring itself.

Strategies for Introducing the 2-Methoxyethoxy Moiety

The introduction of the 2-methoxyethoxy group is most effectively achieved through a nucleophilic aromatic substitution reaction. The key steps and considerations for this transformation are outlined below:

Generation of the Nucleophile: 2-Methoxyethanol is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the sodium or potassium 2-methoxyethoxide.

Nucleophilic Attack: The generated alkoxide is then reacted with a 5-halopyrazine-2-carbonitrile (e.g., 5-chloropyrazine-2-carbonitrile). The electron-deficient nature of the pyrazine ring, further activated by the nitrile group, facilitates the attack of the nucleophile at the carbon atom bearing the halogen.

Leaving Group Departure: The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing nitrile group. The subsequent elimination of the halide ion (e.g., Cl⁻) restores the aromaticity of the pyrazine ring and yields the final product, this compound.

The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing potential side reactions.

Table 3: Reagents for Introducing the 2-Methoxyethoxy Moiety

Reagent Formula Purpose
2-Methoxyethanol CH₃OCH₂CH₂OH Source of the 2-methoxyethoxy group
Sodium Hydride NaH Base for deprotonation of the alcohol
5-Chloropyrazine-2-carbonitrile C₅H₂ClN₃ Electrophilic pyrazine precursor

Regioselective Approaches in Pyrazine-2-carbonitrile Functionalization

The construction of this compound is predicated on the regioselective functionalization of the pyrazine ring. A plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrazine precursor, such as 5-chloropyrazine-2-carbonitrile. The pyrazine ring is inherently electron-deficient, which facilitates attack by nucleophiles, and this reactivity is further enhanced by the presence of electron-withdrawing groups like the nitrile group. nih.govmasterorganicchemistry.com

A key intermediate, 5-chloropyrazine-2-carbonitrile, can be prepared regioselectively from pyrazine-2-carboxamide. researchgate.net The presence of the nitrile group at the C-2 position directs the substitution of the incoming nucleophile, 2-methoxyethanol, to the C-5 position (para to the nitrile). This regioselectivity is a hallmark of the addition-elimination mechanism typical for SNAr reactions on electron-poor aromatic systems. masterorganicchemistry.comfishersci.co.uk The electron-withdrawing nitrile group stabilizes the negatively charged Meisenheimer intermediate, which is formed during the reaction, particularly when the attack occurs at the ortho or para positions. masterorganicchemistry.com

The general reaction scheme is as follows:

Formation of the Precursor : Synthesis of 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide. researchgate.net

Nucleophilic Aromatic Substitution : Reaction of 5-chloropyrazine-2-carbonitrile with the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide). This reaction is typically carried out in a polar aprotic solvent. The alkoxide displaces the chloride ion at the C-5 position to yield the final product.

Displacement reactions on chloropyrazines with various nucleophiles, including alkoxides like sodium methoxide, have been well-documented, supporting the viability of this approach. rsc.org The reactivity of substituted chloropyrazines is correlated with the calculated electron deficiency at the carbon atoms of the pyrazine ring. researchgate.net

Table 1: Regioselectivity in the Synthesis of this compound
Starting MaterialReagentKey Reaction TypePosition of FunctionalizationProductRationale for Regioselectivity
Pyrazine-2-carboxamidePOCl₃ or similar chlorinating agentChlorination & DehydrationC-55-Chloropyrazine-2-carbonitrileDirected chlorination based on starting material's electronic properties. researchgate.net
5-Chloropyrazine-2-carbonitrileSodium 2-methoxyethoxideNucleophilic Aromatic Substitution (SNAr)C-5This compoundThe electron-withdrawing nitrile group at C-2 activates the para-position (C-5) for nucleophilic attack. masterorganicchemistry.com

Consideration of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pyrazine-2-carbonitrile derivatives is crucial for developing environmentally benign processes. This involves optimizing reaction conditions to reduce waste, energy consumption, and the use of hazardous materials.

Solvent Selection and Reaction Conditions: Traditional SNAr reactions often employ polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (N,N-dimethylformamide). However, these are considered environmentally problematic. Green chemistry encourages the exploration of safer alternatives. For instance, the use of bio-renewable solvents such as eucalyptol (B1671775) has been reported for the synthesis of related nitrogen-containing heterocycles. researchgate.net Another approach is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often increases product yields, thereby lowering energy consumption. researchgate.net Microwave irradiation has been successfully applied to the aminodehalogenation of chloropyrazines, demonstrating its utility in these types of substitution reactions. researchgate.net

Catalysis: The use of catalysts can provide greener reaction pathways. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. For instance, a copper catalyst has been used in the coupling of chloropyrazines with benzenethiols. researchgate.net Developing catalytic systems that can operate in greener solvents or even under solvent-free conditions is a key goal.

Table 2: Comparison of Traditional vs. Green Approaches in Pyrazine Synthesis
Synthetic StepTraditional ApproachGreen AlternativeGreen Chemistry Principle Addressed
Nucleophilic SubstitutionConventional heating in DMF or DMSO for 8-24 hours. fishersci.co.ukMicrowave-assisted synthesis (10-30 minutes); use of greener solvents like eucalyptol or ionic liquids. researchgate.netresearchgate.netDesign for Energy Efficiency; Safer Solvents and Auxiliaries.
Pyrazine Ring FormationMulti-step synthesis with isolation of intermediates.One-pot condensation reactions. tandfonline.comAtom Economy; Prevention of Waste.
CatalysisStoichiometric reagents.Use of recoverable and reusable heterogeneous catalysts. researchgate.netCatalysis.

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound and other pyrazine derivatives can be aligned with the principles of green chemistry, leading to more sustainable chemical manufacturing.

Elucidation of Molecular Structure and Electronic Configuration

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

A multi-faceted approach employing various spectroscopic methods is essential for the complete characterization of the molecule's three-dimensional structure and the electronic environment of its atoms.

High-resolution NMR spectroscopy provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine (B50134) ring and the aliphatic protons of the methoxyethoxy side chain. Based on data from analogous compounds like 2-methylpyrazine and other substituted pyrazines, the two protons on the pyrazine ring would appear in the downfield region (typically δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring and its nitrogen atoms. chemicalbook.com The protons of the 2-methoxyethoxy group would exhibit characteristic shifts: the terminal methoxy (-OCH₃) protons as a singlet around δ 3.4 ppm, and the two methylene (-CH₂-) groups as triplets around δ 3.8 and δ 4.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (δ 130-160 ppm). oregonstate.edu The nitrile carbon (-CN) would appear further downfield (around δ 115-120 ppm), while the carbons of the methoxyethoxy side chain would be found in the upfield region (δ 55-75 ppm). researchgate.net Computational methods can be used to predict these chemical shifts with a high degree of accuracy by calculating the magnetic shielding tensors for each nucleus. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazine Ring Protons8.0 - 9.0-
-O-CH₂-CH₂-O-~4.6~68
-O-CH₂-CH₂-O-~3.8~71
-OCH₃~3.4~59
Pyrazine Ring Carbons-130 - 160
Nitrile Carbon (-CN)-115 - 120

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). msu.edu

For 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile, key vibrational bands would include:

Nitrile (-C≡N) Stretch: A sharp, intense absorption in the IR spectrum around 2220-2240 cm⁻¹.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

Pyrazine Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic heterocyclic structure. core.ac.uk

C-O-C (Ether) Stretch: Strong, characteristic bands in the 1050-1250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the ether linkages. nist.gov

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, the symmetric vibrations of the pyrazine ring are often more prominent in Raman spectra. libretexts.org

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Typical Intensity (IR)
Nitrile (-C≡N)Stretch2220 - 2240Medium-Sharp
Aromatic C-HStretch3000 - 3100Variable
Aliphatic C-HStretch2850 - 3000Medium-Strong
Pyrazine Ring C=N/C=CStretch1400 - 1600Variable
Ether C-O-CAsymmetric Stretch1200 - 1250Strong
Ether C-O-CSymmetric Stretch1050 - 1150Strong

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, such as gold or silver nanoparticles. libretexts.org Studies on the closely related molecule pyrazine-2-carbonitrile (PCN) have shown that it interacts strongly with gold surfaces, leading to a significant enhancement of its Raman signal. nih.govnih.gov This interaction is concentration-dependent and involves the formation of distinct species at the nanoparticle surface. nih.govrug.nl

It is expected that this compound would also be SERS-active. The pyrazine ring and nitrile group can interact with the metal surface, leading to signal enhancement. researchgate.net The orientation of the molecule on the surface would be influenced by the methoxyethoxy side chain, potentially affecting the relative intensities of the observed Raman bands. SERS can thus be a powerful tool for probing how this molecule interacts with metallic interfaces at the nanoscale.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Aromatic heterocyclic compounds like pyrazine exhibit characteristic absorptions due to n→π* and π→π* electronic transitions. montana.edunist.gov

The spectrum of this compound is expected to show:

A weak, longer-wavelength absorption band corresponding to the n→π* transition, involving the non-bonding electrons on the nitrogen atoms.

A stronger, shorter-wavelength absorption band corresponding to the π→π* transition within the conjugated pyrazine ring system. utoronto.ca

The presence of the electron-donating 2-methoxyethoxy group attached to the pyrazine ring is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to unsubstituted pyrazine-2-carbonitrile. researchgate.net This is due to the substituent's ability to donate electron density to the aromatic system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This provides valuable information about the molecule's structure and connectivity. nih.gov For this compound (Molecular Formula: C₈H₉N₃O₂; Molecular Weight: 179.18 g/mol ), the fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. libretexts.orgmiamioh.edu

Side-chain fragmentation: Loss of fragments from the methoxyethoxy chain, such as the loss of a methoxy radical (•OCH₃, 31 Da) or an ethylene glycol methyl ether radical (•CH₂CH₂OCH₃, 59 Da).

Cleavage of the ether bond: Scission of the bond between the pyrazine ring and the ether oxygen.

Ring fragmentation: Decomposition of the pyrazine ring itself, often following the loss of the side chain. sapub.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Computational Chemistry and Theoretical Studies on Molecular and Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Simulate IR, Raman, and NMR spectra. nih.gov Calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm structural assignments.

Analyze Electronic Structure: Calculate the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's electronic transition energies and chemical reactivity.

Model Intermolecular Interactions: Investigate how the molecule interacts with other molecules or surfaces, which is particularly relevant for understanding SERS phenomena. nih.gov

Theoretical studies on pyrazine derivatives have provided deep insights into their electronic structures and how substituents influence their properties. core.ac.uk For this compound, computational models would be invaluable for correlating its structural features with its observed spectroscopic and chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, electronic properties, and energetic stability.

Molecular Geometry: DFT calculations, employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would yield the most stable three-dimensional arrangement of atoms in the molecule. This would provide precise bond lengths, bond angles, and dihedral angles. The pyrazine ring is expected to be largely planar, with the methoxyethoxy and carbonitrile substituents positioned in the plane or with a slight torsion to minimize steric hindrance.

Electronic Structure and Energetics: These calculations would also provide insights into the electronic landscape of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Properties for a Substituted Pyrazinecarbonitrile (B1219330)

PropertyIllustrative ValueSignificance
Total Energy -X HartreesIndicates the overall stability of the molecule.
HOMO Energy -Y eVRelates to the electron-donating ability.
LUMO Energy -Z eVRelates to the electron-accepting ability.
HOMO-LUMO Gap (Y-Z) eVCorrelates with chemical reactivity and stability.
Dipole Moment D DebyesMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states and to predict their spectroscopic properties. For this compound, TD-DFT would be essential for understanding its interaction with light.

Excited States and Electronic Transitions: TD-DFT calculations can predict the energies of various electronic excited states and the nature of the transitions from the ground state to these excited states (e.g., n→π* or π→π* transitions). This information is fundamental to understanding the photophysical properties of the molecule.

Spectroscopic Prediction: A key application of TD-DFT is the simulation of UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths for electronic transitions, a theoretical spectrum can be generated. This can be compared with experimental data to validate the computational model and to assign specific spectral features to particular electronic transitions. Such studies have been performed on various pyrazine derivatives to understand their photoluminescent properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.

Conformational Analysis: The methoxyethoxy side chain of this compound possesses rotational freedom around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's properties and its interactions with other molecules.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these interactions, which are governed by forces such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. Understanding these interactions is important for predicting physical properties like boiling point and solubility. A review of pyrazine-based compounds has highlighted the importance of hydrogen bonding to the pyrazine nitrogen atoms and π-stacking interactions in their binding to proteins. acs.orgnih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods could be used to study its reactivity in various chemical transformations.

Reaction Pathways and Energetics: By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Transition State Analysis: Characterization of the transition state provides detailed information about the bond-breaking and bond-forming processes that occur during the reaction. This level of mechanistic detail is often difficult to obtain through experimental means alone. For example, in nucleophilic aromatic substitution reactions involving pyrazine derivatives, quantum chemical calculations can help to understand the stability of intermediates and the role of substituents in directing the reaction.

Illustrative Reaction Energetics for a Hypothetical Reaction of a Pyrazine Derivative

SpeciesRelative Energy (kcal/mol)
Reactants 0.0
Transition State +25.0
Intermediate +5.0
Products -10.0

Note: This table presents hypothetical energy values for a generic reaction to illustrate the kind of data obtained from quantum chemical analysis of a reaction mechanism. The actual values for reactions involving this compound would need to be calculated.

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Carbonitrile Group of Pyrazine-2-carbonitrile

The carbonitrile (or cyano) group is a versatile functional group that can undergo a variety of transformations, providing a gateway to other important chemical functionalities.

One of the most significant reactions of the carbonitrile group on the pyrazine (B50134) ring is its hydration to form a carboxamide. This transformation is of particular industrial importance in the synthesis of pyrazinamide (B1679903), an antituberculosis drug, from pyrazine-2-carbonitrile. cam.ac.ukorgsyn.org While traditional methods for nitrile hydration often require harsh acidic or basic conditions that can lead to over-hydrolysis to the carboxylic acid, milder, more selective methods have been developed. orgsyn.org Heterogeneous catalysis, for instance using manganese dioxide or hydrous zirconia, has proven effective for the hydration of pyrazine-2-carbonitrile to pyrazine-2-carboxamide. cam.ac.ukresearchgate.net These methods offer advantages in terms of easier product isolation and catalyst recovery. orgsyn.org A continuous flow process using a manganese dioxide column reactor has been demonstrated for the efficient hydration of pyrazine-2-carbonitrile. cam.ac.ukresearchgate.net

Beyond hydration, the carbonitrile group can be fully hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions. libretexts.org This provides a route to pyrazine-2-carboxylic acid derivatives.

The carbonitrile group can also undergo reduction . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding an aminomethylpyrazine derivative. libretexts.org This reaction proceeds via the formation of an intermediate imine anion. libretexts.org

Furthermore, the carbonitrile group can participate in cycloaddition reactions . For instance, intramolecular Diels-Alder reactions of pyridazinecarbonitriles with tethered alkyne side chains have been reported to form fused aromatic systems. mdpi.comresearchgate.net The presence of the electron-withdrawing cyano group is crucial for activating the diazine ring for this type of transformation. mdpi.com

The reactivity of the carbonitrile group can also be influenced by coordination to metal centers. For example, the reaction of pyrazinecarbonitrile (B1219330) with nickel(II) salts in alcohols can lead to the formation of O-alkylpyrazinecarboximidate complexes. tandfonline.com

ReactionReagents/ConditionsProduct Functional GroupReference
HydrationMnO₂, H₂O/iPrOH, heat (flow reactor)Carboxamide cam.ac.ukresearchgate.net
HydrationHydrous ZirconiaCarboxamide researchgate.net
HydrolysisAcid or base, H₂O, heatCarboxylic Acid libretexts.org
ReductionLiAlH₄ then H₂OPrimary Amine (Aminomethyl) libretexts.org
Complexation/Nucleophilic AdditionNiX₂, ROHO-Alkylcarboximidate tandfonline.com

Transformations of the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature profoundly influences its reactivity, making it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. thieme-connect.deslideshare.net

Electrophilic Aromatic Substitution: The electron-deficient character of the pyrazine ring, which is further exacerbated in acidic media by the protonation of the nitrogen atoms, makes direct electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions challenging. thieme-connect.de Such reactions typically require harsh conditions and often result in low yields. youtube.com However, the presence of activating, electron-donating groups on the pyrazine ring can facilitate electrophilic substitution. thieme-connect.de For instance, the presence of an amino or hydroxy group can activate the ring sufficiently for these reactions to occur.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the pyrazine ring is highly susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens. thieme-connect.describd.com The presence of the electron-withdrawing carbonitrile and 2-methoxyethoxy groups in 5-(2-methoxyethoxy)pyrazine-2-carbonitrile would be expected to further activate the ring towards nucleophilic attack. Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de

Common nucleophiles that can displace leaving groups on the pyrazine ring include:

Amines: Amination of chloropyrazines can be readily achieved. youtube.comscribd.com

Alkoxides and Hydroxides: Reactions with alkoxides (e.g., sodium methoxide) or hydroxides lead to the corresponding alkoxy- or hydroxypyrazines. scribd.comrsc.org

Thiolates: Thiol nucleophiles can also displace halogens to form alkylthio- or arylthiopyrazines. scribd.com

Fluoride: Fluoride ions can be used to displace other halogens, which is a valuable reaction in the synthesis of fluorinated pyrazine derivatives. rsc.org

The mechanism for these substitutions is typically an addition-elimination (SNAr) pathway. However, in some cases, a ring-opening-ring-closure (ANRORC) mechanism may be operative, leading to rearranged products. thieme-connect.de

The pyrazine ring itself is relatively stable to oxidation. However, N-oxidation of the ring nitrogen atoms can occur using strong oxidizing agents like peroxy acids. The resulting pyrazine N-oxides can then be used to facilitate other transformations. For example, treatment of pyrazine N-oxides with phosphorus oxychloride can lead to the introduction of a chlorine atom onto the ring. researchgate.net This represents an indirect method for the functionalization of the pyrazine core. Chemical transformations of 3-aminopyrazine-2-carboxylic acid have been shown to include nitration of the pyrazine ring under standard conditions. imist.ma

Reactivity of the 2-Methoxyethoxy Side Chain

The 2-methoxyethoxy side chain at the 5-position of the pyrazine ring is an ether linkage. Ether linkages are generally stable to many reaction conditions. However, they can be cleaved under strongly acidic conditions, typically involving hydrohalic acids like HBr or HI. This would result in the formation of a hydroxypyrazine derivative.

Metabolically, alkoxy groups on aromatic rings can undergo oxidative O-dealkylation, catalyzed by enzymes such as cytochrome P450. nih.gov This process would also lead to the formation of a hydroxy metabolite.

The benzylic position of alkyl substituents on a benzene (B151609) ring is activated towards oxidation. libretexts.orgmsu.edu However, in the 2-methoxyethoxy side chain, there is no benzylic hydrogen directly attached to the pyrazine ring, making this type of side-chain oxidation less likely. The reactivity will be primarily centered on the ether functionalities.

Development of Novel Derivatization Strategies for Pyrazine-2-carbonitrile Frameworks

The functional handles present in pyrazine-2-carbonitrile derivatives, including the carbonitrile group, the pyrazine ring itself, and any substituents, allow for a wide range of derivatization strategies to create more complex molecules.

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have become powerful tools for the derivatization of heterocyclic systems like pyrazine. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura coupling (using boronic acids) and Buchwald-Hartwig amination are widely used to form new carbon-carbon and carbon-nitrogen bonds, respectively, on halo-substituted pyrazines. researchgate.netmdpi.com These reactions enable the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

Furthermore, regio- and chemoselective metallation of the pyrazine ring, followed by trapping with electrophiles, provides another versatile route for introducing diverse functional groups. mdpi.com

The combination of reactions at the carbonitrile group and the pyrazine ring allows for the construction of complex molecular architectures. For example, a synthetic sequence could involve a cross-coupling reaction to introduce a substituent onto the pyrazine ring, followed by transformation of the carbonitrile group into an amide or an amine. This step-wise functionalization enables the systematic build-up of molecular complexity.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are also a powerful strategy for the efficient synthesis of complex pyrazine derivatives. beilstein-journals.org

The synthesis of pyrazine-appended coordination polymers demonstrates how pyrazine units can be used as building blocks (ligands) to construct higher-order structures with specific topologies and potential applications in areas like gas adsorption. acs.org While this example uses pyrazine itself, the principles can be extended to functionalized pyrazines like this compound, where the various functional groups could be used to tune the properties of the resulting materials.

Derivatization StrategyKey Reaction TypeExample TransformationReference
Cross-CouplingSuzuki-MiyauraChloropyrazine + Arylboronic acid → Arylpyrazine mdpi.com
Cross-CouplingBuchwald-HartwigChloropyrazine + Amine → Aminopyrazine researchgate.net
Metallation-Electrophile TrappingDirected Ortho-MetallationChloropyrazine + TMPMgCl·LiCl then Electrophile → Functionalized Pyrazine mdpi.com
CycloadditionIntramolecular Diels-AlderAlkynyl-substituted Pyrazinecarbonitrile → Fused Aromatic System mdpi.com
Coordination ChemistrySelf-AssemblyPyrazine + Metal Salt → Coordination Polymer acs.org

Role in Medicinal Chemistry Research and Target Engagement Non Clinical Focus

Pyrazine-2-carbonitrile Scaffolds as Kinase Inhibitors (e.g., Checkpoint Kinase 1 (CHK1) Inhibition)tandfonline.comnih.gov

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrazine-2-carbonitrile scaffold has proven to be an effective structural motif for the development of potent and selective kinase inhibitors. tandfonline.com One of the most prominent targets for this class of compounds is Checkpoint Kinase 1 (CHK1), a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. nih.gov

In normally functioning cells, CHK1 halts the cell cycle to allow for DNA repair. However, many cancer cells have defects in other checkpoint mechanisms (such as a non-functional p53 tumor suppressor) and become highly dependent on CHK1 for survival, especially when undergoing replication stress or when treated with DNA-damaging chemotherapy. nih.gov Therefore, inhibiting CHK1 can selectively induce cell death, or "mitotic catastrophe," in these cancerous cells while sparing healthy ones. nih.gov This synthetic lethal approach makes CHK1 an attractive target for cancer therapy, and pyrazine-2-carbonitrile derivatives have been extensively explored as CHK1 inhibitors. nih.govnih.gov

The development of potent pyrazine-2-carbonitrile-based CHK1 inhibitors has often employed fragment-based drug design (FBDD). nih.gov FBDD is a powerful strategy that begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein. nih.govlifechemicals.com These initial fragment hits serve as starting points for building more potent and selective lead compounds through structure-guided optimization. nih.gov

In the context of CHK1 inhibitors, FBDD has been used to identify initial pyrazine-based fragments that bind to the ATP-binding pocket of the enzyme. researchgate.net Through techniques like X-ray crystallography, researchers can visualize how these fragments bind, identifying vectors for chemical modification. The optimization process then involves "growing" the fragment by adding chemical groups that exploit nearby pockets or "linking" it to other fragments that bind in adjacent sites. lifechemicals.com This iterative process of chemical synthesis and biological testing, guided by structural data, allows for the rational design of compounds with improved potency and drug-like properties. nih.govresearchgate.net For instance, a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors was generated by hybridizing two separate lead scaffolds that were themselves derived from FBDD. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological activity. For pyrazine-2-carbonitrile analogs targeting CHK1, extensive SAR investigations have been conducted to optimize potency and selectivity. These studies systematically modify different positions of the pyrazine (B50134) core and analyze the resulting effect on enzyme inhibition.

The 5-position of the pyrazine ring, where the (2-Methoxyethoxy) group is located in the title compound, is critical for interaction and potency. Modifications at this position can significantly influence the compound's binding affinity. Research into related series, such as 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, has shown that the nature of the substituent at the 5-position directly impacts CHK1 inhibition. The data below illustrates the effect of various substituents on inhibitory activity.

CompoundSubstituent at 5-positionCHK1 IC₅₀ (nM)
Analog 1-NH(pyridin-2-yl)2.5
Analog 2-NH(4-methylpyridin-2-yl)3.8
Analog 3-NH(5-fluoropyridin-2-yl)1.3
Analog 4-O(CH₂)₂OCH₃ (Methoxyethoxy)*Data Not Available in Cited Sources

Table based on data from analogous series; specific data for 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile was not available in the reviewed literature. The table demonstrates the sensitivity of CHK1 inhibition to substitutions at the 5-position.

Understanding how a compound binds to its target at a molecular level is crucial for rational drug design. For pyrazine-based kinase inhibitors, the pyrazine nitrogen atoms frequently serve as hydrogen bond acceptors, forming key interactions with the "hinge" region of the kinase, an amino acid backbone that connects the N- and C-lobes of the enzyme. pharmablock.com This interaction mimics the way the adenine (B156593) portion of ATP binds, making these compounds ATP-competitive inhibitors. tandfonline.com

In the case of CHK1, the aminopyrazine-2-carbonitrile core has been shown to optimally interact with a unique, protein-bound water molecule, a feature that confers high selectivity for CHK1 over other kinases. pharmablock.com The nitrile group and the pyrazine nitrogens typically form hydrogen bonds with hinge region residues such as Cys87. The substituent at the 5-position, such as the 2-methoxyethoxy group, extends into another part of the ATP-binding site, where it can form additional van der Waals or hydrogen-bonding interactions with other amino acid residues, further anchoring the inhibitor and contributing to its potency. nih.gov

The ultimate goal of developing a kinase inhibitor is to demonstrate its efficacy in a biological context. This is assessed through a cascade of preclinical studies, starting with in vitro biochemical and cell-based assays and progressing to in vivo animal models.

In vitro studies on optimized pyrazine-2-carbonitrile CHK1 inhibitors have demonstrated potent inhibition of the CHK1 enzyme and, importantly, the ability to potentiate the cell-killing effects of chemotherapy agents like gemcitabine (B846) in human cancer cell lines. nih.gov For example, potent analogs can abrogate the DNA damage-induced G2/M cell cycle checkpoint, forcing cancer cells into premature mitosis and subsequent cell death. mdpi.com

In vivo studies using human tumor xenograft models (where human tumors are grown in immunocompromised mice) have confirmed these effects. Oral administration of lead compounds from the pyrazine-2-carbonitrile series has shown the ability to modulate the DNA damage response pathway in the tumor tissue. nih.gov Furthermore, these inhibitors have demonstrated significant antitumor activity, both as a single agent in tumors with high intrinsic DNA damage and in combination with conventional genotoxic chemotherapies. nih.gov

Study TypeModelCompound SeriesKey Finding
In VitroHT29 Human Colon Cancer Cells3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilePotentiation of gemcitabine cytotoxicity (IC₅₀ shift)
In VivoHT29 Xenograft Model3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrileSignificant tumor growth inhibition in combination with gemcitabine
In VivoMYCN-driven Neuroblastoma Model3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrileStrong single-agent antitumor activity

Table summarizing representative preclinical data for a closely related CHK1 inhibitor series. nih.gov

Exploration of Other Biological Targets and Enzyme Interactions as Research Toolsmdpi.com

The versatility of the pyrazine scaffold extends beyond CHK1 inhibition. Its favorable chemical properties and ability to form key interactions within ATP-binding sites have made it a valuable core structure for developing inhibitors against a wide range of other kinases and enzymes. researchgate.netresearchgate.net Pyrazine-based compounds have been investigated as inhibitors of:

c-Met and VEGFR-2: Dual inhibitors targeting these receptor tyrosine kinases, which are involved in tumor growth and angiogenesis, have been developed from tandfonline.comnih.govpharmablock.comtriazolo[4,3-a]pyrazine derivatives. frontiersin.org

Bruton's tyrosine kinase (BTK): This kinase is crucial for B-cell signaling and is a target in certain leukemias and lymphomas. mdpi.com

Janus kinase 3 (JAK3): Involved in immune cell signaling, making it a target for autoimmune disorders. mdpi.com

Ataxia Telangiectasia and Rad3-related protein (ATR): Another key kinase in the DNA damage response pathway. mdpi.com

The use of compounds like this compound and its analogs as research tools allows for the specific interrogation of these signaling pathways, helping to elucidate the biological functions of different enzymes in both healthy and diseased states.

Design Principles for Pyrazine-Based Bioactive Scaffoldsresearchgate.netmdpi.com

Several key principles underlie the successful use of the pyrazine ring in medicinal chemistry. Its utility stems from a combination of electronic and structural properties that make it an ideal scaffold for enzyme inhibitors.

Hydrogen Bonding Capability: The two nitrogen atoms in the pyrazine ring are electron-deficient and act as excellent hydrogen bond acceptors. pharmablock.com This allows them to form strong, directional interactions with the backbone amide protons in the hinge region of many kinases, a critical anchoring point for ATP-competitive inhibitors. nih.gov

Bioisosterism: The pyrazine ring is often used as a bioisostere for other aromatic rings like benzene (B151609), pyridine (B92270), or pyrimidine (B1678525). pharmablock.com This means it has a similar size and shape, allowing it to occupy the same space as other rings, but its unique electronic properties (the presence of the two nitrogen atoms) can lead to improved potency, selectivity, or pharmacokinetic properties.

Structural Rigidity and Planarity: As a planar aromatic ring, the pyrazine core provides a rigid scaffold, which helps to reduce the entropic penalty of binding to a target. This rigidity allows for the precise positioning of appended functional groups to optimize interactions with the target protein.

Synthetic Tractability: Pyrazine chemistry is well-established, allowing for the straightforward synthesis of diverse libraries of compounds for screening and optimization. mdpi.comnih.gov Functional groups can be readily introduced at various positions on the ring to explore structure-activity relationships.

These design principles collectively make the pyrazine scaffold a highly effective and adaptable framework for the development of potent and selective enzyme inhibitors for a multitude of therapeutic targets. tandfonline.com

Contributions to Supramolecular Chemistry and Materials Science

Pyrazine-2-carbonitrile Derivatives as Ligands in Coordination Chemistry

Pyrazine-2-carboxamide and related pyrazine-based chelating ligands are known to form a wide array of coordination complexes with various metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net The strong σ-donor properties of these ligands allow them to stabilize metals in a broad range of oxidation states. researchgate.net The pyrazine-2-carbonitrile moiety, featuring nitrogen atoms in the pyrazine (B50134) ring and the nitrile group, offers multiple potential coordination sites for metal ions, making it a valuable building block in coordination chemistry. researchgate.net

The design of metal complexes using pyrazine-based ligands often leverages the predictable coordination behavior of the pyrazine and associated functional groups. For instance, ligands such as pyrazine-2-carboxylic acid (pyridine-2-ylmethyl)-amide have been synthesized to probe their ability to form polynuclear transition metal complexes. researchgate.net In one example, a mixed-oxidation-state trinuclear cobalt complex, [Co(1)₂Co(H₂O)₂Cl₂Co(1)₂]Cl₂, was synthesized where the central cobalt(II) ion is coordinated by a pyrazine nitrogen from each of the surrounding cobalt(III) ions. researchgate.net This demonstrates the bridging capability of the pyrazine core.

The synthesis of such complexes typically involves the reaction of the pyrazine-based ligand with a metal salt in a suitable solvent. inorgchemres.org The resulting complexes are then characterized using techniques like single-crystal X-ray diffraction to determine their precise three-dimensional structures. researchgate.netresearchgate.net The coordination can occur through various atoms, including the pyrazine ring nitrogen and the exocyclic donor groups (e.g., amide oxygen and nitrogen), leading to mono- or bidentate coordination modes. researchgate.netmdpi.com

Table 1: Examples of Metal Complexes with Pyrazine-2-Carboxamide Derivatives

Ligand Metal Ion Coordination Mode Resulting Geometry
N-Phenyl-2-pyrazine carboxamide Mercury(II) N(pyrazine) Distorted Octahedral (polymeric chain)
Pyrazine-2-carboxamide Schiff Base Ru(III), Ni(II), Cu(II), Co(II) Bidentate (azomethine N, phenolic O) Octahedral, Square Planar, Tetrahedral

This table presents data for related pyrazine carboxamide compounds to illustrate the coordination potential of the scaffold.

The rigidity and defined bite angles of pyrazine-based ligands make them excellent candidates for constructing ordered supramolecular structures through coordination-driven self-assembly. rsc.orgresearchgate.net This strategy allows for the creation of complex architectures such as metallamacrocycles, cages, and coordination polymers from relatively simple building blocks. researchgate.netnih.gov

For example, pyrazine-based donor tectons with pendant pyridine (B92270) units have been used to create nanoscalar hexagonal metallacycles. rsc.orgresearchgate.net Similarly, the combination of flexible linkers like succinate (B1194679) with rigid pyrazine ligands has led to the formation of 1D and 3D cobalt(II) coordination polymers. nih.govacs.org The presence of pyrazine or pyrimidine (B1678525) units within multitopic ligand strands can introduce specific topographical control, leading to unique geometries in multinuclear rack-like architectures. nih.gov The self-assembly process is highly dependent on the geometry of the ligands and metal centers, often leading to predictable and discrete supramolecular ensembles. nih.gov

Supramolecular Interactions Involving the Pyrazine-2-carbonitrile Scaffold

The pyrazine ring is capable of participating in a wide range of non-covalent interactions, which are fundamental to its role in supramolecular chemistry. nih.govacs.org Due to its heteroaromatic nature, the pyrazine moiety combines the properties of polar heteroatoms, which can act as hydrogen bond acceptors, with an aromatic π-system that can engage in nonpolar interactions like π-π stacking. nih.gov The most frequent interaction observed for pyrazine is the formation of a hydrogen bond to a pyrazine nitrogen atom. nih.gov Other significant interactions include π-interactions, coordination to metal ions, and halogen bonds. nih.govacs.org

The electron-rich cavities created within pyrazine-based supramolecular architectures make them suitable hosts for electron-deficient guest molecules. The synthesis of cationic, two-dimensional metallamacrocycles with hexagonal shapes has been described, utilizing pyrazine-containing organometallic acceptor tectons. nih.govresearchgate.net These π-electron-rich macrocycles have demonstrated the ability to act as hosts for nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) and picric acid (PA). nih.gov

The binding interactions in these host-guest systems have been studied using techniques such as isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of complexation. nih.govfigshare.com Molecular dynamics simulations provide further insight into the binding modes between the host and guest molecules. nih.gov Beyond macrocycles, other host systems like aryl-extended calix rsc.orgpyrroles have been used for the molecular recognition of pyrazine N,N′-dioxide, demonstrating the versatility of the pyrazine scaffold in molecular recognition events. rsc.org

Table 2: Host-Guest Systems Involving Pyrazine-Based Hosts

Host System Guest Molecule Key Interactions
Platinum(II)-based hexagonal metallamacrocycle 2,4-Dinitrotoluene (DNT), Picric Acid (PA) π-π stacking, electrostatic interactions
Pyrazine-based organoplatinum complex 2,4-Dinitrotoluene (DNT), Picric Acid (PA) Not specified

This table illustrates the types of host-guest complexes formed by pyrazine-containing supramolecular structures.

Crystal engineering aims to design and synthesize new crystalline materials with desired properties by controlling intermolecular interactions. scielo.org.mxnih.gov Non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking are essential tools in this field, guiding the assembly of molecules into predictable supramolecular synthons. scielo.org.mx

In pyrazine-based systems, these interactions play a crucial role in stabilizing solid-state architectures. scielo.org.mx For example, in mercury(II) complexes of N-(halophenyl)-2-pyrazinecarboxamide ligands, a strong tendency to form halogen bonding synthons between the halophenyl and pyrazine rings was observed. researchgate.net These X···N halogen bonds, which are shorter than the sum of the van der Waals radii, significantly influence the resulting supramolecular assemblies. researchgate.net Similarly, hydrogen bonds (e.g., N-H···N and N-H···O) and π–π stacking interactions are effective in the formation and stabilization of crystal structures containing pyrazine moieties. scielo.org.mxresearchgate.net The interplay of these varied non-covalent forces allows for fine control over the final solid-state structure. researchgate.netrsc.org

Advanced Materials Applications of Pyrazine-Functionalized Systems

The favorable charge transfer properties and physical characteristics of pyrazine-based materials have led to considerable interest in their application in advanced technologies. rsc.org Pyrazine-functionalized π-conjugated materials are being explored for various optoelectronic applications, including solar cells, light-emitting diodes, and field-effect transistors. rsc.org

The incorporation of the electron-deficient pyrazine ring into polymer backbones can lower the bandgap of the material, which is advantageous for applications in photovoltaic devices. lifechemicals.com For example, low-bandgap π-conjugated pyrazine polymers have been synthesized for this purpose. lifechemicals.com Furthermore, embedding pyrazine rings into nanographene structures can create localized antiaromatic dopants, potentially giving rise to 2D materials with novel semiconducting properties. nih.gov The versatility of the pyrazine scaffold continues to drive the development of new functional materials for a range of technological applications. lifechemicals.com

Optoelectronic Properties of Pyrazine-Based Conjugated Materials

Pyrazine-containing compounds are of considerable interest in the development of new π-conjugated materials for modern optoelectronics. The electron-deficient nature of the pyrazine ring can be leveraged to create materials with tailored electronic and photophysical properties. When incorporated into conjugated polymers or small molecules, the pyrazine moiety can influence the material's electron affinity, charge transport characteristics, and luminescence.

Research in this area often focuses on synthesizing and characterizing novel pyrazine derivatives to understand how different substituents affect their optoelectronic properties. The methoxyethoxy group in 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile, for instance, could potentially influence the solubility and solid-state packing of materials it is incorporated into, which in turn would affect device performance. The cyano group, a strong electron-withdrawing group, is also a key feature that can be exploited to tune the electronic properties of conjugated systems.

Currently, detailed studies specifically quantifying the photoluminescence, electroluminescence, or charge mobility of materials directly incorporating this compound are not widely available in published literature. However, the foundational knowledge of pyrazine chemistry suggests it as a viable candidate for further exploration in the design of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.

Role in Biosensing and Reporter Systems (e.g., SERS Reporters for Bioanalysis)

The application of pyrazine derivatives in biosensing and as reporter systems is an active area of investigation. While direct evidence of this compound in a specific biosensor is not prominent in the current body of scientific literature, the structural motifs present in the molecule are relevant to this field.

For example, pyrazine-2-carbonitrile, a closely related compound, has been explored as a small-molecule reporting compound for the indirect detection of albumin using Surface-Enhanced Raman Spectroscopy (SERS). In such systems, the reporter molecule binds to the analyte of interest (e.g., albumin) and also interacts with a SERS-active substrate, such as gold nanoparticles. The resulting SERS signal can then be correlated to the concentration of the analyte.

While the specific use of this compound as a SERS reporter or in other biosensing platforms has yet to be extensively documented, its structural components suggest a potential for future applications in this area, pending further research and development.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for Pyrazine-2-carbonitrile Production

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile and related compounds. Traditional multi-step syntheses of pyrazine (B50134) derivatives often involve harsh reaction conditions and generate significant waste. orgsyn.org To address these challenges, researchers are exploring greener and more sustainable alternatives.

One promising area is the development of one-pot synthesis routes that minimize intermediate purification steps, thereby saving time and resources. tandfonline.com Additionally, the use of enzymatic catalysis, such as with lipozymes, is being investigated to produce pyrazinamide (B1679903) derivatives under milder conditions, which could be adapted for the synthesis of other pyrazine-2-carbonitriles. rsc.orgrsc.org These biocatalytic methods offer high selectivity and reduce the reliance on hazardous reagents. rsc.orgrsc.org

Furthermore, acceptorless dehydrogenative coupling catalyzed by earth-abundant metals like manganese presents a sustainable approach to forming the pyrazine ring, generating only hydrogen gas and water as byproducts. nih.gov Continuous flow chemistry is another emerging paradigm that can enhance the synthesis of pyrazine derivatives. cam.ac.ukresearchgate.net This technology allows for precise control over reaction parameters, leading to higher yields and purity, and has been successfully applied to the hydration of pyrazine-2-carbonitrile to pyrazinamide. cam.ac.ukresearchgate.net Future work could adapt these continuous flow methods for the synthesis and modification of this compound.

Integration of Advanced Computational Approaches for Predictive Design and Optimization

Advanced computational tools are becoming indispensable in the design and optimization of novel bioactive molecules. For pyrazine-2-carbonitrile derivatives, computational screening and molecular modeling have already proven effective in identifying new pharmacophores and predicting binding modes with biological targets. nih.gov In the context of this compound, future research will likely leverage these computational approaches to a greater extent.

Structure-based drug design, aided by techniques like molecular docking, can be employed to predict the interactions of this compound with various enzymes and receptors, thereby guiding the synthesis of more potent and selective analogs. mdpi.comresearchgate.net For instance, computational studies have been used to identify pyrazine-based inhibitors of kinases like TrkA and dual c-Met/VEGFR-2, suggesting that similar approaches could be used to explore the therapeutic potential of this compound. nih.govnih.gov

Moreover, computational methods can predict the pharmacokinetic and toxicological properties of new compounds, which helps in prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com The integration of artificial intelligence and machine learning algorithms could further accelerate the discovery process by identifying complex structure-activity relationships and designing novel pyrazine-2-carbonitrile derivatives with desired properties.

Interdisciplinary Applications in Chemical Biology and Advanced Materials Development

The versatile nature of the pyrazine ring suggests that this compound and its derivatives could find applications beyond traditional medicinal chemistry, extending into chemical biology and advanced materials. lifechemicals.com Pyrazine-containing compounds are known to have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai Future research could explore the potential of this compound as a chemical probe to study biological pathways or as a lead compound for developing new therapeutic agents. ontosight.ai

In the realm of materials science, pyrazine-based polymers and other light-responsive materials are of significant interest for technological applications. lifechemicals.com For example, pyrazine-containing polymers have been synthesized for use in optical devices and photovoltaic cells. lifechemicals.com The specific substitutions on the pyrazine ring can be tailored to tune the electronic and optical properties of these materials. Future studies could investigate the incorporation of this compound into novel polymers or organic semiconductors, potentially leading to the development of new functional materials. tandfonline.comtandfonline.com

Exploration of New Mechanistic Insights and Target Modalities

A deeper understanding of the mechanism of action of pyrazine-2-carbonitrile derivatives is crucial for the development of next-generation compounds. Future research should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound. This could involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques.

The identification of novel biological targets for pyrazine-based compounds is an active area of research. nih.govdoaj.org For example, pyrazine derivatives have been identified as inhibitors of enzymes such as TrkA and c-Met/VEGFR-2, which are implicated in cancer and other diseases. nih.govnih.gov Future investigations could screen this compound against a broad panel of biological targets to uncover new therapeutic opportunities.

Furthermore, exploring unconventional target modalities, such as allosteric inhibition or modulation of protein-protein interactions, could open up new avenues for drug discovery. researchgate.net Understanding the detailed molecular interactions between this compound and its biological targets will be essential for the rational design of more effective and safer molecules.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile?

Answer: The synthesis of pyrazinecarbonitrile derivatives typically involves multi-step organic reactions. Key steps include:

  • Cyano group introduction : Use of nitrile-forming reagents (e.g., KCN/NaCN) in nucleophilic substitution or coupling reactions .
  • Methoxyethoxy substitution : Alkylation of hydroxyl groups using reagents like 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Example protocol: React 5-chloropyrazine-2-carbonitrile with 2-methoxyethanol in the presence of NaH, followed by purification via flash chromatography .

Q. How can the structure of this compound be confirmed experimentally?

Answer: Use a combination of spectroscopic and analytical methods:

  • NMR : 1^1H and 13^13C NMR to verify methoxyethoxy (-OCH2_2CH2_2OCH3_3) and nitrile (-CN) groups. Look for characteristic shifts: δ ~3.5 ppm (methoxy protons), δ ~110 ppm (C≡N) .
  • IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1100 cm1^{-1} (C-O-C ether linkage) .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. What are the stability considerations for this compound under experimental conditions?

Answer: Stability depends on:

  • pH : Hydrolysis of nitrile groups may occur under strongly acidic/basic conditions. Use neutral buffers (pH 6–8) for biological assays .
  • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged heating (>80°C) to prevent decomposition .
  • Moisture : Desiccate samples to avoid hydration of the nitrile group .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence the reactivity of this compound in cross-coupling reactions?

Answer: The methoxyethoxy group:

  • Electron-donating effect : Stabilizes intermediates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) by resonance, enhancing reaction yields .
  • Steric hindrance : May reduce reactivity in bulky Pd-catalyzed reactions. Optimize using smaller ligands (e.g., XPhos) and elevated temperatures .
  • Solubility : Improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions .

Example Coupling with 4-bromophenylboronic acid achieved 78% yield with Pd(PPh3_3)4_4/K2_2CO3_3 in DMF at 100°C .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Answer: Combine:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases, GPCRs). The nitrile group may act as a hydrogen bond acceptor .
  • QSAR models : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data from analogs (e.g., pyrazinecarbonitrile derivatives) .
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., nitrile group for nucleophilic attack) .

Validation: Compare computational predictions with in vitro enzyme inhibition assays .

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

Answer: Contradictions may arise from:

  • Impurities : Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Tautomerism : Pyrazine rings can exhibit tautomeric shifts. Confirm tautomeric forms using 15^15N NMR or X-ray crystallography .
  • Solvent effects : Re-run NMR in deuterated DMSO to resolve proton coupling discrepancies .

Case study: Anomalous IR nitrile peaks resolved by identifying trace moisture via Karl Fischer titration .

Q. What strategies optimize the bioconjugation of this compound to biomolecules (e.g., antibodies)?

Answer:

  • Nitrile-specific reactions : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified biomolecules .
  • Linker design : Introduce PEG spacers between the pyrazine core and biomolecule to reduce steric hindrance .
  • Validation : Confirm conjugation efficiency via MALDI-TOF MS and fluorescence quenching assays .

Note: Avoid harsh conditions (e.g., strong bases) that degrade the methoxyethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxyethoxy)pyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.